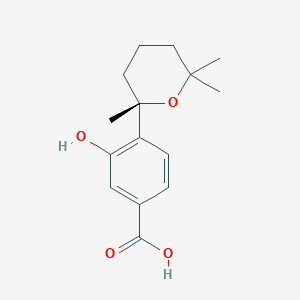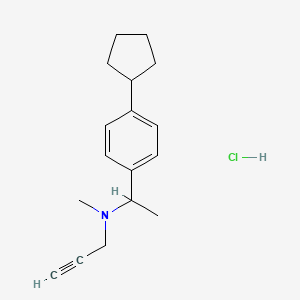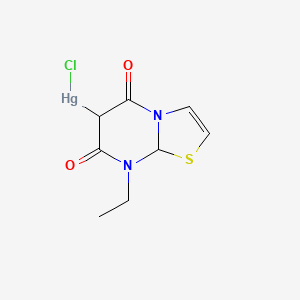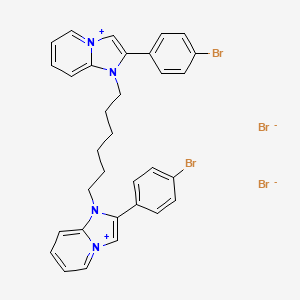
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(2-(p-bromophenyl)-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of imidazo and pyridin rings, which are fused together, and two bromophenyl groups connected by a hexamethylene bridge. The dibromide form indicates the presence of two bromide ions associated with the compound.
Métodos De Preparación
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo and pyridin rings, followed by the introduction of the bromophenyl groups. The final step involves the formation of the hexamethylene bridge and the addition of bromide ions to form the dibromide salt. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Addition: The compound can participate in addition reactions with electrophiles, resulting in the formation of new compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide can be compared with other similar compounds, such as:
1H-Imidazo(1,2-a)pyridin-4-ium derivatives: These compounds have similar structures but may differ in the substituents attached to the imidazo and pyridin rings.
Bromophenyl derivatives: Compounds with bromophenyl groups that may have different bridging groups or additional functional groups.
Hexamethylene-bridged compounds: Compounds with a hexamethylene bridge but different aromatic or heterocyclic groups.
The uniqueness of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
93835-31-5 |
|---|---|
Fórmula molecular |
C32H30Br4N4 |
Peso molecular |
790.2 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1-[6-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-4-ium-1-yl]hexyl]imidazo[1,2-a]pyridin-4-ium;dibromide |
InChI |
InChI=1S/C32H30Br2N4.2BrH/c33-27-15-11-25(12-16-27)29-23-35-19-7-3-9-31(35)37(29)21-5-1-2-6-22-38-30(26-13-17-28(34)18-14-26)24-36-20-8-4-10-32(36)38;;/h3-4,7-20,23-24H,1-2,5-6,21-22H2;2*1H/q+2;;/p-2 |
Clave InChI |
CRMMJHQZRQGHMB-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=[N+]2C=C(N(C2=C1)CCCCCCN3C4=CC=CC=[N+]4C=C3C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


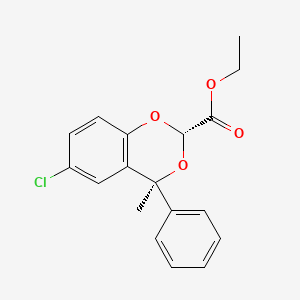
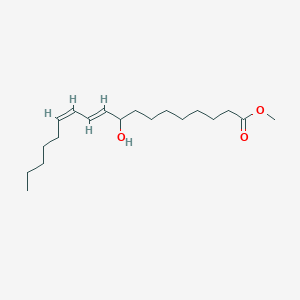

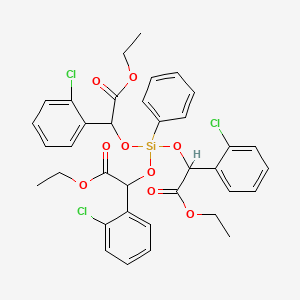

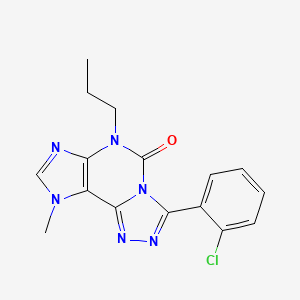
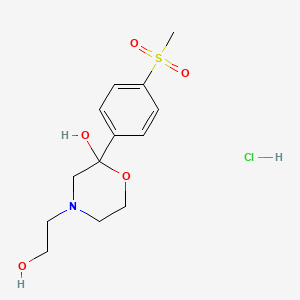
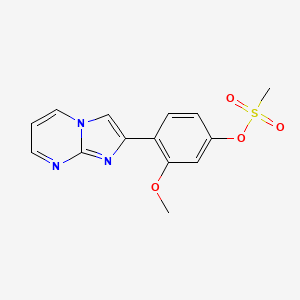
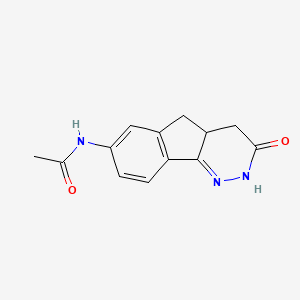
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)

